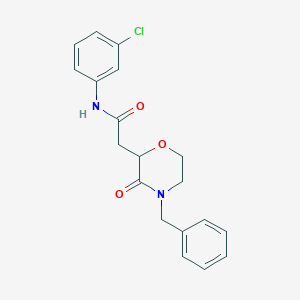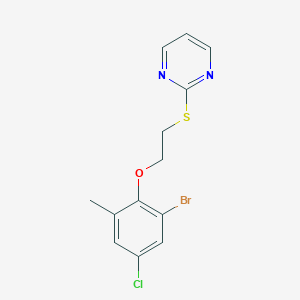
N-(2-methoxybenzyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-phenoxybutanamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-2-phenoxybutanamide involves the modulation of various proteins and enzymes in the body. N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to target the protein Hsp70, which is involved in cancer cell survival. N-(2-methoxybenzyl)-2-phenoxybutanamide also inhibits the production of pro-inflammatory cytokines by targeting the enzyme IKKβ. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation and improve tissue damage. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its high potency and specificity for its target proteins and enzymes. N-(2-methoxybenzyl)-2-phenoxybutanamide has also been shown to have low toxicity in animal models. The limitations of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The future directions for N-(2-methoxybenzyl)-2-phenoxybutanamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetics and bioavailability. N-(2-methoxybenzyl)-2-phenoxybutanamide could also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Additionally, the combination of N-(2-methoxybenzyl)-2-phenoxybutanamide with other drugs could be explored for its synergistic effects in cancer and inflammation research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-phenoxybutanamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxybenzyl)-2-phenoxybutanamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxybenzyl)-2-phenoxybutanamide in disease treatment.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2-phenoxybutanamide has been achieved through various methods. The most common method involves the reaction of 2-phenoxybutyric acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(2-methoxybenzyl)-2-phenoxybutanamide as a white solid with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is involved in cancer cell survival. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
N-(2-methoxybenzyl)-2-phenoxybutanamide |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)

![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)